p300-HAT and CBP-HAT Inhibitory Activity of CBP/p300-IN-19 hydrochloride Relative to In-Class Comparators
CBP/p300-IN-19 hydrochloride inhibits the histone acetyltransferase (HAT) activity of p300 with an IC50 of 1.4 µM and CBP with an IC50 of 2.2 µM [1]. This potency positions the compound in a distinct pharmacological niche: it is approximately 140-fold less potent against p300 than the clinical-stage inhibitor A-485 (IC50 9.8 nM) [2], yet approximately equipotent or modestly less potent than the early-generation tool compound C646 (p300 IC50 ~1.6 µM, Ki 400 nM) .
| Evidence Dimension | p300 histone acetyltransferase (HAT) domain inhibition |
|---|---|
| Target Compound Data | IC50 = 1.4 µM (p300-HAT), IC50 = 2.2 µM (CBP-HAT) |
| Comparator Or Baseline | A-485: IC50 = 9.8 nM (p300), 2.6 nM (CBP); C646: IC50 ~1.6 µM (p300), Ki = 400 nM |
| Quantified Difference | CBP/p300-IN-19 is ~143-fold less potent than A-485 against p300-HAT; comparable micromolar potency to C646 |
| Conditions | Biochemical HAT activity assays; exact assay conditions may vary across studies |
Why This Matters
The micromolar potency of CBP/p300-IN-19 hydrochloride makes it suitable for in vitro studies where nanomolar inhibition may be unnecessarily potent or where partial target engagement is experimentally desirable, providing a complementary tool to high-potency clinical candidates.
- [1] MedChemExpress. CBP/p300-IN-19 hydrochloride. Product Datasheet. Accessed 2026. View Source
- [2] MedChemExpress. A-485. Product Datasheet. Accessed 2026. View Source
